1-Chloro-3-methoxypropan-2-ol
Overview
Description
1-Chloro-3-methoxypropan-2-ol is a chemical compound that can be synthesized from 3-chloro-1-propanol. The synthesis process involves a methoxy substitution reaction, where sodium methylate reacts with 3-chloro-1-propanol under specific conditions to yield 3-methoxy-1-propanol with a high efficiency .
Synthesis Analysis
The synthesis of related compounds has been reported in various studies. For instance, 3-methoxy-1-propanol was synthesized with an optimized process that resulted in a yield of over 85%, which is considered an improvement over previous literature . In another study, a chlorinated steroid derivative was synthesized, indicating the versatility of chlorinated compounds in chemical synthesis . Additionally, a compound containing a methoxypropoxy group was synthesized from 4-chloro-2,3-dimethylpyridine N-oxide, demonstrating the feasibility of introducing methoxy groups into various molecular frameworks .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-3-methoxypropan-2-ol has been analyzed using various spectroscopic techniques. For example, the structure of chlorinated 1,2-benzenediols was confirmed by 'H NMR, 13C NMR, and mass spectra . Similarly, the structure of a chlorinated pyridine derivative was determined using X-ray analysis, IR, NMR, and electronic spectroscopy .
Chemical Reactions Analysis
Chemical reactions involving chloro-methoxy compounds have been studied, revealing that chloro-methoxy-carbene can be formed from diazirine precursors. These carbenes can fragment to produce carbon monoxide and methyl chloride or react with alcohols to form alkyl formates . This demonstrates the reactivity of chloro-methoxy groups in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing chloro and methoxy groups have been investigated. For instance, the optical properties of a chlorinated pyridine derivative were studied using UV–vis absorption and fluorescence spectroscopy, showing absorption and emission maxima at specific wavelengths . The effects of solvents on the emission spectra were also examined, providing insight into the behavior of such compounds in different environments.
Scientific Research Applications
Chemical Synthesis and Intermediates
1-Chloro-3-methoxypropan-2-ol plays a role in various chemical syntheses. For instance, it has been involved in the synthesis of 2-amino-3-arylpropan-1-ols and anti-2-amino-3-aryl-3-methoxypropan-1-ols, which have been studied for their antimalarial activity (D’hooghe et al., 2011). Additionally, its derivatives have been used in the preparation of polyether polycarboxylic acids containing quaternary carbon atoms in the backbone, indicating its utility in complex organic syntheses (McCrindle & McAlees, 1981).
Role in Catalytic Processes
The compound has been studied in the context of catalytic processes. For instance, it's used in the catalytic amination of 1-methoxypropan-2-ol over silica-supported nickel, demonstrating its relevance in catalysis (Bassili & Baiker, 1991).
Application in Medicinal Chemistry
In medicinal chemistry, 1-Chloro-3-methoxypropan-2-ol derivatives have been utilized. For example, in the synthesis of various compounds like 3-amino-3-phenylpropan-1-ols, which have implications in the resolution of chiral 1,3-amino alcohols and asymmetric synthesis of (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Implications in Organic Chemistry Studies
Its use extends to organic chemistry research, where it contributes to understanding the conformational behavior of chiral aldehydes in different solvents (Lecea, Arrieta, & Cossío, 1997).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
1-chloro-3-methoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLYKNXDLNPWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308186 | |
Record name | 1-Chloro-3-methoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methoxypropan-2-ol | |
CAS RN |
4151-97-7 | |
Record name | 1-Chloro-3-methoxy-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4151-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-methoxypropan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4151-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4151-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-3-methoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-methoxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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